molecular formula C13H16N2S B2999511 4-Tert-butyl-2-phenyl-1,3-thiazol-5-amine CAS No. 1247165-74-7

4-Tert-butyl-2-phenyl-1,3-thiazol-5-amine

Cat. No.: B2999511
CAS No.: 1247165-74-7
M. Wt: 232.35
InChI Key: GJRDHAMPONGEHL-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-phenyl-1,3-thiazol-5-amine is a thiazole derivative featuring a tert-butyl group at position 4, a phenyl group at position 2, and an amine substituent at position 3. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, widely studied for their biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Properties

IUPAC Name

4-tert-butyl-2-phenyl-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-13(2,3)10-11(14)16-12(15-10)9-7-5-4-6-8-9/h4-8H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRDHAMPONGEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(SC(=N1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247165-74-7
Record name 4-tert-butyl-2-phenyl-1,3-thiazol-5-amine
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Preparation Methods

Chemical Reactions Analysis

4-Tert-butyl-2-phenyl-1,3-thiazol-5-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Table 1: Structural Comparison of Thiazol-5-amine Derivatives
Compound Name Substituents (Thiazole Positions) Key Structural Differences Biological Activity (IC50) Reference
4-Tert-butyl-2-phenyl-1,3-thiazol-5-amine 4-(tert-butyl), 2-(phenyl), 5-(NH2) Baseline compound Not explicitly reported N/A
4-Tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine 4-(tert-butyl), 5-(triazole), 2-(NH2) Triazole replaces phenyl; amine at C2 Anticancer (preliminary screening)
4-Tert-butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-thiazol-2-amine 4-(tert-butyl), 5-(triazole), 2-(2-F-C6H4-NH) Fluorinated phenyl and triazole groups IC50 = 0.122 μmol/mL (Hela cells)
5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine 5-(tert-butyl), 4-(phenyl), 2-(NH2) Positional isomer of target compound Not reported
4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine 4-(4-tert-butylphenyl), 2-(NH2) Phenyl-tert-butyl fused at C4 Research chemical (solubility noted)

Key Observations :

  • Triazole vs. The fluorinated phenyl derivative in showed potent antitumor activity, suggesting halogenation improves potency.
  • Solubility: The 4-(4-tert-butylphenyl) analogue is sparingly soluble in chloroform and methanol, indicating that bulky aryl groups may reduce solubility compared to non-fused tert-butyl substituents.

Key Observations :

  • Heterocycle Formation : Triazole-containing derivatives (e.g., ) often require multi-step reactions with azides or guanidines, while thiazole cores are typically assembled via Hantzsch or cyclocondensation reactions.
  • Low Yields : Reactions involving sterically hindered tert-butyl groups (e.g., ) may suffer from reduced yields due to steric hindrance.

Physicochemical Properties

  • Solubility : The 4-(4-tert-butylphenyl) analogue is sparingly soluble in polar solvents, whereas the triazole derivative in may exhibit better aqueous solubility due to hydrogen-bonding capacity.
  • Crystallography: Intramolecular N–H···N hydrogen bonds stabilize the crystal structure of the fluorinated triazole compound , a feature absent in non-hydrogen-bonding analogues.

Biological Activity

4-Tert-butyl-2-phenyl-1,3-thiazol-5-amine is an organic compound recognized for its potential therapeutic applications, particularly in oncology and neurology. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and comparative studies with similar compounds.

The molecular formula of this compound is C13H16N2S. Its structure features a thiazole ring, which is known for contributing to various biological activities. The compound's synthesis typically involves the reaction of 4-tert-butylbenzaldehyde with thiourea and bromine in the presence of a base, leading to the formation of the thiazole structure.

Primary Target: The main target of this compound is the Serine/threonine-protein kinase Chk1 , which plays a crucial role in cell cycle regulation and DNA repair processes. By inhibiting Chk1, this compound may disrupt normal cell cycle progression, potentially leading to apoptosis in cancer cells.

Biochemical Pathways: The compound influences pathways related to:

  • Cell Cycle Regulation: Disruption of checkpoints can lead to enhanced sensitivity of cancer cells to chemotherapeutic agents.
  • DNA Repair Mechanisms: Inhibition of Chk1 may impair the ability of cells to repair DNA damage, increasing the effectiveness of DNA-damaging agents used in cancer therapy.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For example, in vitro assays showed that this compound effectively reduced cell viability across multiple cancer types, suggesting its potential as a chemotherapeutic agent .

Table 1: Antitumor Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Description
MCF7 (Breast)10Significant growth inhibition
HeLa (Cervical)15Moderate growth inhibition
A549 (Lung)12Effective against lung carcinoma

Neuroprotective Effects

In addition to its antitumor activity, this compound has been studied for its effects on AMPA receptors, particularly the GluA2 subtype. Thiazole derivatives have shown modulatory effects on these receptors, which are critical for synaptic transmission and plasticity in the brain. The modulation of GluA2 currents by thiazole derivatives indicates potential neuroprotective properties .

Table 2: Effects on GluA2 AMPA Receptor Currents

CompoundCurrent Amplitude ChangeDeactivation Rate Change
MMH-5-6-fold+3-fold
MMH-4-5-fold+3-fold
MMH-3-4-fold+1.5-fold

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is slightly soluble in water but more soluble in organic solvents such as alcohol and ether. This solubility profile may enhance its bioavailability in specific biological environments.

Comparative Analysis

When compared to other thiazole derivatives, such as 4-Phenyl-1,3-thiazole-2-amine and N-(tert-butyl)-N-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)amine, 4-Tert-butyl-2-phenyl exhibits unique biological activity due to its specific substitution pattern. The tert-butyl group enhances lipophilicity and cellular penetration, potentially increasing its efficacy as an anticancer agent .

Table 3: Comparison with Similar Compounds

CompoundAntitumor ActivityNeuroprotective Potential
This compoundHighModerate
4-Phenyl-1,3-thiazole-2-amineModerateLow
N-(tert-butyl)-N-(3,4-diphenyl...)LowHigh

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